1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL
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Overview
Description
1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL is an organic compound that features a bromopyridine moiety attached to a tertiary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-bromopyridine with a suitable alkylating agent under controlled conditions to introduce the 2-methylpropan-2-OL group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation can produce ketones or aldehydes.
Scientific Research Applications
1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the alcohol group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: A simpler analog without the tertiary alcohol group.
2-Bromopyridine: Another isomer with the bromine atom at a different position.
1-(3-Bromopyridin-4-YL)ethanol: A similar compound with an ethanol group instead of the 2-methylpropan-2-OL group.
Uniqueness
1-(3-Bromopyridin-4-YL)-2-methylpropan-2-OL is unique due to the presence of both the bromopyridine and tertiary alcohol functionalities. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H12BrNO |
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Molecular Weight |
230.10 g/mol |
IUPAC Name |
1-(3-bromopyridin-4-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,12)5-7-3-4-11-6-8(7)10/h3-4,6,12H,5H2,1-2H3 |
InChI Key |
FGTWSQNFLAAOMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=NC=C1)Br)O |
Origin of Product |
United States |
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